molecular formula C10H10F2O3 B15300015 Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate

Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate

Cat. No.: B15300015
M. Wt: 216.18 g/mol
InChI Key: GDZFDBOBDAVNPS-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate is a fluorinated organic compound featuring a hydroxypropanoate ester backbone substituted with a 2,5-difluorophenyl group. The 2,5-difluorophenyl group is a critical structural motif, as fluorine atoms often enhance metabolic stability and binding affinity in medicinal chemistry contexts .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C10H10F2O3/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9,13H,5H2,1H3

InChI Key

GDZFDBOBDAVNPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=C(C=CC(=C1)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,5-difluorophenyl)-3-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2,5-difluorophenyl)-3-oxopropanoate.

    Reduction: 3-(2,5-difluorophenyl)-3-hydroxypropanol.

    Substitution: 3-(2,5-difluorophenyl)-3-hydroxypropanoate derivatives with various substituents on the phenyl ring.

Scientific Research Applications

Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate is an organic compound with a methyl ester functional group, a hydroxy group, and a difluorophenyl moiety. Its molecular weight is approximately 216.18 g/mol. The presence of the hydroxy group allows for hydrogen bonding with biological molecules, while the difluorophenyl group enhances hydrophobic interactions.

Scientific Research Applications

This compound exhibits significant biological activity due to its structural features. Studies have focused on its interactions with various biological targets, where the hydroxy group facilitates hydrogen bonding with proteins or nucleic acids, and the difluorophenyl moiety engages in hydrophobic interactions.

Potential Roles

  • Therapeutic applications These properties can modulate enzyme or receptor activities, suggesting potential roles in therapeutic applications such as anti-inflammatory and antifungal treatments.
  • Biochemical probe It is also being explored as a biochemical probe in research settings.

Analogues
Several compounds share structural similarities with Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate. It is distinguished from similar compounds by the specific positioning of the fluorine atoms on the phenyl ring, which affects its reactivity and interaction profiles with biological targets, potentially leading to distinct pharmacological effects compared to its analogs.

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate is largely dependent on its chemical structure. The difluorophenyl group can interact with various molecular targets, potentially inhibiting or activating specific biochemical pathways. The hydroxypropanoate moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other fluorinated aromatic esters and kinase-targeting molecules. A notable example from the literature is 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine, a TRK kinase inhibitor patented for cancer treatment . Key comparisons include:

Property Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Core Structure Hydroxypropanoate ester Pyrazolo[1,5-a]pyrimidine
Fluorinated Substituent 2,5-Difluorophenyl 2,5-Difluorophenyl (on pyrrolidine side chain)
Functional Groups Ester, hydroxy Pyrazole, pyrrolidine, pyrimidine
Therapeutic Target Not explicitly reported TRK kinase (anti-cancer activity)

Role of the 2,5-Difluorophenyl Group

The 2,5-difluorophenyl group is a shared pharmacophore in both compounds. Fluorination at the 2,5-positions enhances:

  • Lipophilicity : Improves membrane permeability.
  • Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes.
  • Binding Affinity : Fluorine’s electronegativity may facilitate halogen bonding with target proteins .

In the TRK inhibitor, this group contributes to selective kinase inhibition, while in this compound, it may optimize solubility or serve as a prodrug element.

Physicochemical Properties

Parameter This compound Analogues with 2,5-Difluorophenyl
Molecular Weight ~228 g/mol 400–500 g/mol (typical kinase inhibitors)
logP ~1.8 (estimated) 2.5–4.0
Aqueous Solubility Moderate (ester enhances lipophilicity) Low (due to bulky heterocycles)

Research Findings and Hypotheses

  • TRK Inhibitor SAR: The patent highlights that fluorinated aromatic rings in kinase inhibitors improve target engagement and pharmacokinetics. This compound’s fluorophenyl group may similarly enhance interactions in related targets .
  • Prodrug Potential: The ester group in this compound could hydrolyze in vivo to a carboxylic acid, increasing solubility or altering target binding.
  • Synthetic Versatility : This compound may serve as a precursor for synthesizing fluorinated β-hydroxy acids or amides, which are common in bioactive molecules.

Limitations and Contradictions

  • The evidence primarily discusses a structurally distinct TRK inhibitor, limiting direct pharmacological comparisons.
  • No explicit data on this compound’s biological activity are available; its utility is inferred from structural parallels.

Biological Activity

Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H10_{10}F2_{2}O3_{3}
  • Molecular Weight : 232.19 g/mol
  • CAS Number : Not specified in the sources but can be derived from the chemical structure.

The compound features a hydroxypropanoate backbone with a difluorophenyl substituent, which may influence its biological interactions and activity.

Synthesis Methods

This compound can be synthesized through various methods involving the Reformatsky reaction or other catalytic processes. For example, a highly catalytic enantioselective Reformatsky reaction has been reported, yielding high enantiomeric excess and purity in related compounds .

Antitumor Activity

Research indicates that derivatives of hydroxypropanoates exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of topoisomerases, which are crucial for DNA replication and repair. Compounds similar to this compound have shown promise in this regard .

Enzyme Inhibition

The compound may also exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies have demonstrated that related hydroxy compounds can inhibit enzymes such as tyrosinase and collagenase, which are important in skin aging processes . The specific inhibitory activity of this compound against these enzymes remains to be fully characterized.

Case Studies

  • Antiproliferative Effects : A study investigating the effects of various hydroxy-substituted compounds found that certain derivatives exhibited marked antiproliferative effects in mammalian cells. The presence of fluorine atoms in the aromatic ring may enhance these effects by increasing lipophilicity and altering electronic properties .
  • Skin Aging Research : In research focused on skin aging, compounds with similar structures were found to inhibit tyrosinase effectively (IC50_{50} values ranging from 1.05 µM to 7.03 µM). This suggests that this compound could have potential applications in dermatological formulations aimed at reducing hyperpigmentation and promoting skin health .

Comparative Biological Activity Table

Compound NameStructureIC50_{50} (µM)Target Enzyme
This compoundStructureTBDTBD
Compound AStructure1.05Tyrosinase
Compound BStructure7.03Collagenase

Note: TBD indicates that specific data for this compound is not yet available.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or hydroxypropanoate esterification. For fluorinated aryl groups, catalytic systems like Lewis acids (e.g., BF₃·Et₂O) are critical for regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yield optimization requires controlled temperature (0–5°C for sensitive intermediates) and inert atmospheres to prevent side reactions . LCMS and HPLC (retention time ~1.25 minutes under SQD-FA05 conditions) are used to confirm identity and purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) resolves the fluorophenyl and hydroxypropanoate moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 733 [M+H]+ in related compounds). X-ray crystallography (if crystals are obtainable) provides absolute stereochemistry, while IR spectroscopy identifies hydroxyl and ester carbonyl stretches .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability tests under accelerated conditions (40°C/75% RH) show degradation via ester hydrolysis. Long-term storage recommendations include sealed containers under nitrogen at 0–6°C to minimize moisture and oxidation. Purity is monitored periodically via HPLC, with degradation products identified using LCMS fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated hydroxypropanoate derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., TRK kinase inhibition vs. lack of efficacy) may arise from stereochemical variations or assay conditions. Comparative studies using enantiomerically pure samples (via chiral HPLC) and standardized kinase assays (e.g., ATP-binding competition assays) are essential. Reproducibility requires strict adherence to protocols for cell lines (e.g., NCI-60 panels) and inhibitor concentrations .

Q. What computational strategies predict the compound’s interaction with biological targets like TRK kinases?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to TRK kinase domains. Key parameters include fluorine’s electronegativity and the hydroxypropanoate’s hydrogen-bonding capacity. Validation via site-directed mutagenesis (e.g., Ala-scanning of active sites) confirms predicted interactions .

Q. How does stereochemistry at the 3-hydroxy position affect pharmacological properties?

  • Methodological Answer : Enantioselective synthesis (e.g., asymmetric catalysis with chiral ligands) produces R- and S-enantiomers. Pharmacokinetic studies in rodent models reveal differences in metabolic half-life and blood-brain barrier penetration. In vitro assays (e.g., CYP450 inhibition) correlate stereochemistry with toxicity profiles .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer : Continuous-flow reactors improve scalability and reduce racemization. Chiral stationary phases in preparative HPLC ensure >98% enantiomeric excess. Process analytical technology (PAT) monitors critical quality attributes (CQAs) like intermediates’ optical rotation and reaction kinetics .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
  • Fluorine Effects : Leverage ¹⁹F NMR to track metabolic stability in hepatocyte models .
  • Ethical Compliance : Adhere to guidelines for preclinical testing; avoid human/animal use without regulatory approval .

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